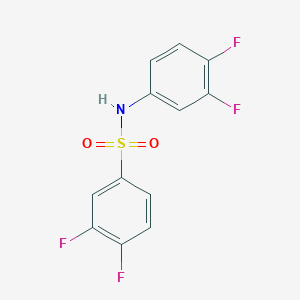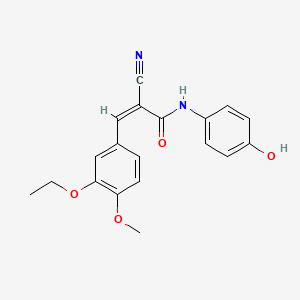![molecular formula C14H16ClNO3 B5760014 5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a chloro group and a propyl chain in its structure adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable dioxane derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the spiro linkage.
Chlorination: The final step involves the introduction of the chloro group at the 5’ position. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of 5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group at the 5’ position can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro group and the spiro linkage play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 5’-bromo-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one
- 5’-fluoro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one
- 5’-methyl-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one
Uniqueness
5’-chloro-1’-propylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. The spiro linkage also imparts a distinct three-dimensional structure, which can affect its interaction with molecular targets compared to other similar compounds.
属性
IUPAC Name |
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-6-16-12-5-4-10(15)9-11(12)14(13(16)17)18-7-3-8-19-14/h4-5,9H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFJBXRZNXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![(1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)




![(E)-1-[3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5760032.png)
![N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B5760036.png)
